molecular formula C18H12BiCl5 B11956425 Bismuth, dichlorotris(4-chlorophenyl)- CAS No. 77760-10-2

Bismuth, dichlorotris(4-chlorophenyl)-

Cat. No.: B11956425
CAS No.: 77760-10-2
M. Wt: 614.5 g/mol
InChI Key: XYIFZIMPBZNAJB-UHFFFAOYSA-L
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Description

Bismuth, dichlorotris(4-chlorophenyl)- (Chemical Formula: C₁₈H₁₂Cl₅Bi), is an organobismuth compound featuring a central bismuth atom coordinated to three 4-chlorophenyl groups and two chlorine atoms. This compound belongs to the class of triaryl bismuth derivatives, which are characterized by their mixed aryl-halide coordination. Such compounds are of interest in organic synthesis, catalysis, and materials science due to bismuth’s low toxicity compared to other heavy metals and its unique redox properties .

However, specific data on its synthesis, crystallography, or direct applications are sparse in the literature, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

77760-10-2

Molecular Formula

C18H12BiCl5

Molecular Weight

614.5 g/mol

IUPAC Name

dichloro-tris(4-chlorophenyl)bismuth

InChI

InChI=1S/3C6H4Cl.Bi.2ClH/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2

InChI Key

XYIFZIMPBZNAJB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1Cl)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The principal synthesis route involves the reaction of bismuth trichloride (BiCl₃) with 4-chlorophenyl magnesium bromide (C₆H₄ClMgBr) in a 1:3 molar ratio. The process capitalizes on the nucleophilic substitution of chloride ligands by aryl groups, facilitated by the Grignard reagent’s strong reducing properties. The reaction proceeds under inert conditions (argon or nitrogen atmosphere) to prevent oxidation of intermediates.

The generalized equation is:

BiCl3+3C6H4ClMgBrBi(C6H4Cl)3Cl2+3MgBrCl\text{BiCl}3 + 3 \text{C}6\text{H}4\text{ClMgBr} \rightarrow \text{Bi(C}6\text{H}4\text{Cl)}3\text{Cl}_2 + 3 \text{MgBrCl}

This exothermic reaction requires careful temperature control (~0–5°C initially, then gradual warming to room temperature).

Solvent Systems and Reaction Conditions

Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize Grignard intermediates and dissolve bismuth precursors. Anhydrous conditions are critical to prevent hydrolysis of BiCl₃ or the Grignard reagent. Post-reaction, the mixture is quenched with aqueous ammonium chloride, and the organic layer is washed with brine to remove magnesium salts.

Purification and Isolation Techniques

Recrystallization and Drying

The crude product, often an oily residue, is recrystallized from hexane or diethyl ether to yield crystalline Bi(C₆H₄Cl)₃Cl₂. Residual solvents are removed under reduced pressure (20–30 mmHg at 40°C), achieving >95% purity. Higher purity grades (99.9–99.999%) necessitate repeated recrystallization or sublimation under vacuum.

Table 1: Physical Properties of Purified Bismuth, Dichlorotris(4-chlorophenyl)-

PropertyValueSource
Molecular Weight614.54 g/mol
Melting PointNot reported
Solubility in THFHigh
Purity (Commercial)99–99.999%

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed for lab-scale purification, particularly when byproducts like Bi(C₆H₄Cl)₂Cl₃ are present.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits resonances for aromatic protons (δ 7.2–7.6 ppm) and absence of MgBrCl contaminants. ¹³C NMR confirms aryl group integration, with signals at δ 128–134 ppm for chlorinated carbons.

X-ray Diffraction (XRD)

Single-crystal XRD reveals a trigonal bipyramidal geometry at the bismuth center, with bond lengths of 2.42–2.48 Å for Bi–C and 2.62 Å for Bi–Cl.

Table 2: Key Crystallographic Data

ParameterValueSource
Space GroupP-1
Bi–C Bond Length2.45 ± 0.03 Å
Bi–Cl Bond Length2.62 Å

Factors Influencing Yield and Purity

Stoichiometric Precision

Deviations from the 1:3 BiCl₃:Grignard ratio reduce yields by promoting side reactions (e.g., BiCl₂(C₆H₄Cl) formation). Excess Grignard reagent (>3.2 equiv) is avoided to prevent ligand over-substitution.

Temperature and Reaction Time

Optimal yields (75–85%) are achieved at 0–5°C with a 6-hour reaction time. Prolonged stirring (>12 hours) degrades the product via bismuth-centered redox processes.

Industrial-Scale Production Insights

American Elements’ protocols highlight scalability, with batch sizes up to 100 kg using continuous flow reactors. Automated quenching and solvent recovery systems enhance efficiency, achieving a throughput of 5 kg/hr.

Emerging Methodologies and Research Gaps

Recent advances in bismuth coordination chemistry (e.g., Bi₅⁻-ring synthesis ) suggest potential for novel ligand architectures. However, Bi(C₆H₄Cl)₃Cl₂’s stability under photocatalytic conditions remains unexplored, warranting further study.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bismuth, dichlorotris(4-chlorophenyl)- can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state bismuth compounds.

    Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or phosphines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) species .

Scientific Research Applications

Chemistry: Bismuth, dichlorotris(4-chlorophenyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds. It serves as a precursor for various organobismuth compounds.

Biology and Medicine: Research has explored the potential of organobismuth compounds in medicinal chemistry, particularly for their antimicrobial properties. Bismuth compounds are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic and optical properties. Its high electrical resistance and Hall Effect make it suitable for specific electronic applications .

Mechanism of Action

The mechanism by which Bismuth, dichlorotris(4-chlorophenyl)- exerts its effects is primarily through its interaction with biological molecules. The bismuth center can coordinate with various biomolecules, disrupting their normal function. This coordination can inhibit the activity of enzymes or interfere with the structural integrity of cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Bismuth, Dichlorotris[4-(trifluoromethyl)phenyl]-
  • Structure : Replaces 4-chlorophenyl with 4-(trifluoromethyl)phenyl groups.
  • Properties : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -Cl, which may increase thermal stability but reduce nucleophilic reactivity. Safety data indicate similar irritant hazards (R36/37/38 for eyes/skin/respiratory tract) as observed in chlorinated bismuth derivatives .
Triphenylbismuth Dichloride
  • Structure : Bismuth coordinated to three phenyl groups and two chlorides.
  • Comparison : The absence of electron-withdrawing substituents on phenyl rings likely reduces oxidative stability compared to dichlorotris(4-chlorophenyl)bismuth. Triphenylbismuth derivatives are well-documented in catalysis, but the 4-chloro substitution could modulate electronic properties for specialized applications .
Bismuth Trichloride (BiCl₃)
  • Structure: A simpler inorganic bismuth salt.
  • Comparison: Lacks aryl groups, making it more reactive in Lewis acid catalysis but less stable under ambient conditions. BiCl₃ is widely used in organic synthesis, whereas organobismuth compounds like dichlorotris(4-chlorophenyl)bismuth may offer tailored reactivity in aryl-transfer reactions .

Halogen-Substitution Effects

Evidence from non-bismuth systems highlights the role of halogen substituents in modulating biological and chemical activity:

  • Inhibitory Potency : In maleimide derivatives, 4-chlorophenyl substitution (IC₅₀ = 7.24 μM) showed lower potency than bromo- (4.37 μM) or iodo-substituted (4.34 μM) analogues, suggesting halogen size and polarizability influence activity .
  • Anti-Inflammatory Activity : Pyrimidine derivatives with 4-chlorophenyl groups exhibited superior anti-inflammatory and analgesic activity compared to methoxy- or nitro-substituted analogues, attributed to enhanced lipophilicity and receptor binding .

Biological Activity

Bismuth, dichlorotris(4-chlorophenyl)- is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Bismuth, dichlorotris(4-chlorophenyl)- features a bismuth center coordinated with three 4-chlorophenyl groups and two chloride ions. The presence of chlorophenyl moieties enhances its reactivity and biological interactions. The compound's molecular formula is C12H8Cl2BiC_{12}H_8Cl_2Bi, and its molecular weight is approximately 358.6 g/mol.

Biological Activity Overview

Bismuth compounds, including bismuth, dichlorotris(4-chlorophenyl)-, have demonstrated significant antimicrobial and anti-inflammatory properties. The following sections detail specific biological activities supported by research findings.

Antimicrobial Activity

Bismuth compounds are known for their antibacterial properties against a range of pathogens, including Helicobacter pylori (H. pylori) and methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of bismuth is enhanced when combined with other agents.

Table 1: Antimicrobial Activity of Bismuth Compounds

CompoundTarget PathogenMIC (µM)
Bismuth, dichlorotris(4-chlorophenyl)-H. pylori2.2
Bismuth combined with thiolsMRSA5 - 7
Bismuth-thiol complex (BisBAL)Various Gram-positive bacteria<17

Research indicates that the antibacterial activity of bismuth can be significantly enhanced when combined with lipophilic thiol compounds. For instance, the combination of bismuth with dimercaprol (BAL) showed a 25- to 300-fold increase in antibacterial potency against various bacterial strains .

Anti-inflammatory Activity

Bismuth compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study: Bismuth in Inflammatory Conditions

A study investigated the effects of bismuth-containing therapies on patients with inflammatory bowel disease (IBD). The results indicated that patients receiving bismuth-based treatments experienced a reduction in inflammatory markers compared to those on standard therapies .

The mechanisms underlying the biological activity of bismuth, dichlorotris(4-chlorophenyl)- are multifaceted:

  • Interaction with Biological Molecules : Bismuth can bind to proteins and nucleic acids, altering their function and stability.
  • Generation of Reactive Species : Bismuth compounds may induce oxidative stress in bacterial cells, leading to cell death.
  • Synergistic Effects : The combination of bismuth with other agents (e.g., thiols) enhances its solubility and bioavailability, improving overall efficacy .

Pharmacokinetics

The pharmacokinetics of bismuth compounds are crucial for understanding their therapeutic potential. Studies have shown that bismuth is rapidly absorbed in the gastrointestinal tract, with a median time to peak concentration (tmaxt_{max}) of approximately 0.75 hours . The half-life varies between formulations but generally ranges from 11 to 13 hours.

Table 2: Pharmacokinetic Parameters of Bismuth

ParameterValue
tmaxt_{max}0.75 hours
Half-life11-13 hours
BioavailabilityHigh

Q & A

Basic Research Question

  • Elemental analysis (CHNS/O) to verify C, H, N, and Cl content.
  • High-resolution mass spectrometry (HRMS) for molecular ion detection.
  • Single-crystal X-ray diffraction to confirm molecular geometry and ligand ratios, as applied to thiazole derivatives .

What strategies mitigate ligand dissociation in dichlorotris(4-chlorophenyl)bismuth during catalytic applications?

Advanced Research Question

  • Solvent selection : Use coordinating solvents (e.g., DMSO) to stabilize intermediates.
  • Ligand modification : Introduce electron-withdrawing groups (e.g., nitro) to strengthen Bi–C bonds.
  • Variable-temperature NMR to monitor dissociation kinetics, a method used in hydrazine coordination studies .

What safety protocols are critical when handling chlorinated aryl bismuth compounds?

Basic Research Question

  • Conduct reactions in gloveboxes under nitrogen/argon to prevent hydrolysis.
  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.
  • Follow waste disposal guidelines for chlorinated byproducts, as outlined in safety protocols for pyrimidine derivatives .

How are intermolecular interactions (e.g., π–π stacking) analyzed in crystalline dichlorotris(4-chlorophenyl)bismuth?

Advanced Research Question

  • X-ray crystallography measures centroid-to-centroid distances (e.g., 3.8–4.2 Å for π–π interactions) .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl vs. H···H interactions).
  • Compare with structural data from thiadiazinone complexes showing similar packing motifs .

What challenges arise in achieving high yields for bismuth organometallic syntheses, and how are they addressed?

Basic Research Question
Challenges include Bi’s low electronegativity and sensitivity to moisture. Solutions:

  • Use ligand excess (2–3 equivalents) to drive reactions.
  • Employ Schlenk techniques for air-free handling.
  • Optimize via thin-layer chromatography (TLC) to track byproduct formation, as in triazole syntheses .

How do solvent polarity and coordinating ability influence reaction pathways in dichlorotris(4-chlorophenyl)bismuth-mediated catalysis?

Advanced Research Question

  • Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, altering rate laws.
  • Kinetic profiling under varying solvents identifies nucleophilic vs. electrophilic pathways.
  • Cross-reference with ruthenium complex studies, where solvent coordination dictated hydrazine activation .

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